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Compound of Interest

Compound Name: BMS-986463

Cat. No.: B15605328

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and chemical
structure of BMS-986463, a novel, first-in-class molecular glue degrader of WEE1 kinase
developed by Bristol Myers Squibb. Currently in Phase 1 clinical trials for the treatment of
advanced malignant solid tumors, BMS-986463 represents a promising new modality in
oncology.[1][2] This document details the mechanism of action, discovery process, chemical
properties, and preclinical efficacy of this compound, presenting key data in a structured format
for scientific evaluation.

Discovery and Development

BMS-986463 was identified through the screening of Bristol Myers Squibb's proprietary library
of Cereblon E3 ligase modulating drugs (CELMoDs).[3][4] The discovery process involved a
"predict-first” culture, prioritizing the prediction of compound properties and assay endpoints
before synthesis to enhance efficiency.[1] Following initial hits, the optimization and structure-
based drug design were guided by the analysis of ternary complex structures of WEE1-CRBN-
DDB1, leading to the selection of BMS-986463 as a highly potent and selective WEE1
degrader.[3][4]

Chemical Structure and Properties

BMS-986463 is a small molecule with the chemical formula C32H33FN405 and a molecular
weight of 572.63 g/mol .[5]
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Chemical Structure:
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Caption: 2D Chemical Structure of BMS-986463.

Table 1: Chemical and Physical Properties of BMS-986463

Property Value

Molecular Formula C32H33FN405

Molecular Weight 572.63 g/mol

CAS Registry Number 3025467-07-3

InChlKey JPTNRZBZSUZXCS-CUBQBAPOSA-N

C1COCC1c2nc3c(cc2)ce(c(c3)F)Cn4cec(c(c4)O
Canonical SMILES C5CCN(CC5)c6eec7c(c6)CN(C(=0)C8CCC(=0)
NC8=0)C7=0)C=0

Mechanism of Action: A Molecular Glue Approach

BMS-986463 functions as a molecular glue, a small molecule that induces and stabilizes the
interaction between two proteins that would not normally associate.[1] Specifically, BMS-
986463 co-opts the E3 ubiquitin ligase Cereblon (CRBN) to target the WEEL1 kinase for
ubiquitination and subsequent proteasomal degradation.[3][4]

WEEL is a critical cell cycle regulator that inhibits the progression of the cell cycle at the S and
G2/M phases, providing time for DNA damage repair.[3][4] Many cancer cells, particularly those
with high replicative stress, are highly dependent on WEEL for survival.[3][4] By inducing the
degradation of WEE1, BMS-986463 forces cancer cells with DNA damage to enter mitosis
prematurely, leading to mitotic catastrophe and apoptosis.[5]
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Caption: Mechanism of WEE1 degradation induced by BMS-986463.

Preclinical Efficacy

BMS-986463 has demonstrated potent and selective degradation of WEE1 kinase in preclinical
studies, leading to robust anti-tumor activity.

Table 2: In Vitro Activity of BMS-986463

Cell Line Cancer Type Assay Value

Triple-Negative Breast

MDA-MB-231 Cancer EC50 0.07 uM
MKN45 Gastric Cancer EC50 0.02 uM
OVCARS8 Ovarian Cancer DC50 173 pM
OVCARS Ovarian Cancer GI50 8 nM

EC50: Half-maximal effective concentration for WEE1 degradation. DC50: Half-maximal
degradation concentration. GI50: Half-maximal growth inhibition.

Table 3: In Vivo Efficacy of BMS-986463
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Xenograft Model

Cancer Type

Dose

Tumor Regression

MKN45

Gastric Cancer

30 or 100 mg/kg b.i.d.

Robust antitumoral

activity
Non-Small Cell Lung ) Robust antitumoral
NCI-H1650 30 or 100 mg/kg b.i.d. o
Cancer activity
Patient-Derived High-Grade Serous N
] ] Not specified 72%
Xenograft 1 Ovarian Carcinoma
Patient-Derived High-Grade Serous B
] ] Not specified 95%
Xenograft 2 Ovarian Carcinoma
Non-Small Cell Lung _
Rat Model 3 mg/kg b.i.d. 76%
Cancer
Non-Small Cell Lung )
Rat Model 10 mg/kg b.i.d. 93%

Cancer

Experimental Protocols

The following are representative protocols for key experiments used in the discovery and

characterization of molecular glue degraders like BMS-986463. These are based on

established methodologies in the field.

1. In Vitro WEE1 Degradation Assay (Western Blot)

This assay is used to quantify the degradation of WEE1 protein in cancer cells following
treatment with BMS-986463.

e Cell Culture: Plate cancer cell lines (e.g., MKN45, OVCARS) in 6-well plates and allow them

to adhere overnight.

o Treatment: Treat cells with a dose-response range of BMS-986463 or vehicle control
(DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

e Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.
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o Protein Quantification: Determine the total protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide
gel and transfer to a PVDF membrane.

e Immunoblotting: Block the membrane and probe with primary antibodies against WEE1 and
a loading control (e.g., GAPDH or B-actin). Subsequently, incubate with HRP-conjugated
secondary antibodies.

o Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

o Quantification: Densitometry analysis is performed to quantify the WEEL1 protein levels
relative to the loading control.

2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of BMS-986463 on cancer cell proliferation and viability.

o Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

o Compound Treatment: After 24 hours, treat the cells with a serial dilution of BMS-986463.

 Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72
hours).

e Lysis and Luminescence Reading: Add a reagent that lyses the cells and generates a
luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

o Data Analysis: The luminescent signal is read using a plate reader. The GI50 value is
calculated by fitting the data to a dose-response curve.

3. In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of BMS-986463 in a living organism.

o Animal Models: Utilize immunodeficient mice (e.g., nude or NSG mice).
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Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.qg.,
MKN45) into the flank of each mouse. For patient-derived xenografts (PDX), surgically
implant a small fragment of a patient's tumor.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
regularly.

Treatment Administration: Once tumors reach a specified size, randomize the mice into
treatment and vehicle control groups. Administer BMS-986463 or vehicle via the appropriate
route (e.g., oral gavage) at the specified dose and schedule.

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the
study. The primary endpoint is typically tumor growth inhibition or regression.

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of
WEE1 protein levels by Western blot or immunohistochemistry to confirm target
engagement.
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Caption: A representative workflow for the discovery and preclinical evaluation of a molecular
glue degrader like BMS-986463.

WEE1 Signaling Pathway in Cancer
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The WEE1 kinase is a key negative regulator of the G2/M cell cycle checkpoint. In response to
DNA damage, WEE1 phosphorylates and inactivates CDK1, preventing entry into mitosis and
allowing time for DNA repair. In many cancer cells, particularly those with p53 mutations, the

G1 checkpoint is defective, making them highly reliant on the WEE1-mediated G2 checkpoint
for survival.
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Caption: The role of WEEL1 in the G2/M cell cycle checkpoint and the point of intervention for
BMS-986463.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15605328?utm_src=pdf-body
https://www.benchchem.com/product/b15605328?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4362678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4362678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4362678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5332350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5332350/
https://aacrjournals.org/cancerres/article/74/21/5978/599223/Modeling-Lung-Cancer-Evolution-and-Preclinical
https://www.jove.com/t/66787/construction-an-orthotopic-xenograft-model-non-small-cell-lung-cancer
https://www.jove.com/t/66787/construction-an-orthotopic-xenograft-model-non-small-cell-lung-cancer
https://www.benchchem.com/pdf/A_Comparative_Guide_to_WEE1_Inhibitors_Downstream_Effects_on_pCDK1.pdf
https://www.benchchem.com/product/b15605328#discovery-and-chemical-structure-of-bms-986463
https://www.benchchem.com/product/b15605328#discovery-and-chemical-structure-of-bms-986463
https://www.benchchem.com/product/b15605328#discovery-and-chemical-structure-of-bms-986463
https://www.benchchem.com/product/b15605328#discovery-and-chemical-structure-of-bms-986463
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15605328?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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